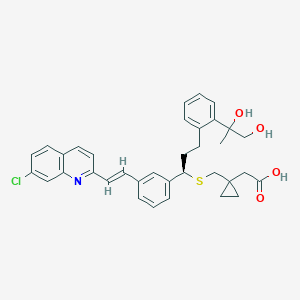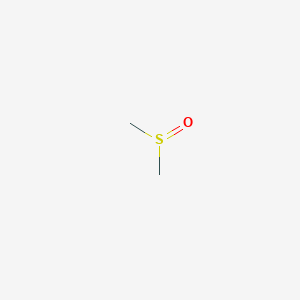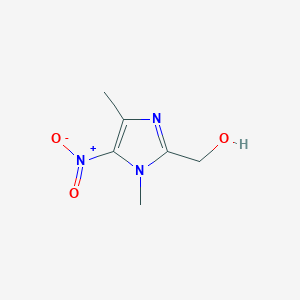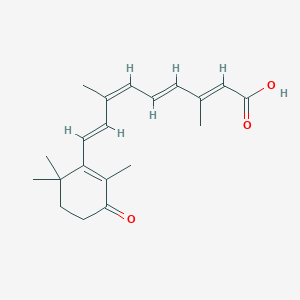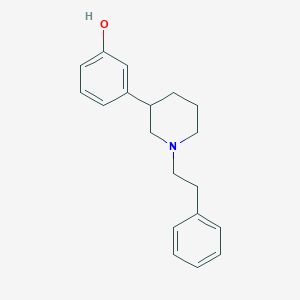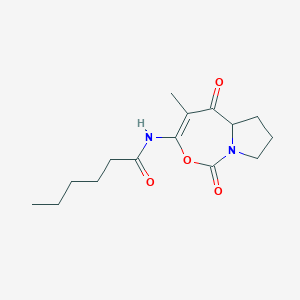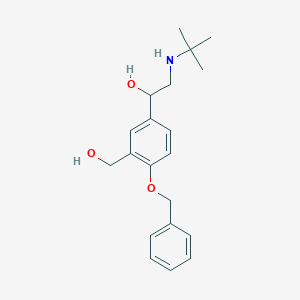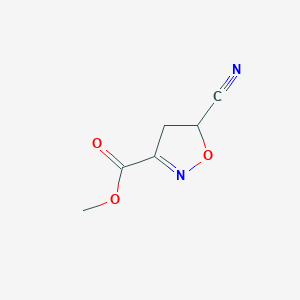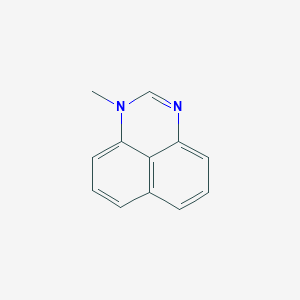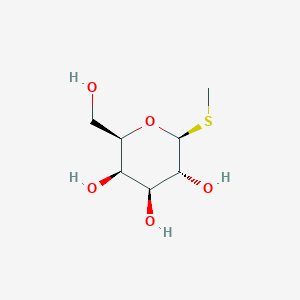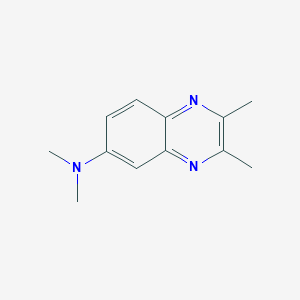
N,N,2,3-Tetramethyl-6-quinoxalinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N,2,3-Tetramethyl-6-quinoxalinamine (TMQA) is a heterocyclic compound that has been widely studied for its potential applications in various fields of science. This compound is a quinoxaline derivative, which is a class of organic compounds that contain a nitrogen-containing heterocyclic ring. TMQA has been of particular interest due to its unique chemical properties, which make it a promising candidate for use in scientific research.
Mecanismo De Acción
The mechanism of action of N,N,2,3-Tetramethyl-6-quinoxalinamine is not fully understood, but it is believed to involve the inhibition of reactive oxygen species (ROS) and the induction of apoptosis in cancer cells. N,N,2,3-Tetramethyl-6-quinoxalinamine has also been shown to inhibit the activity of certain enzymes, which may contribute to its anticancer properties.
Biochemical and Physiological Effects
N,N,2,3-Tetramethyl-6-quinoxalinamine has been shown to have a number of biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and the ability to induce apoptosis in cancer cells. N,N,2,3-Tetramethyl-6-quinoxalinamine has also been shown to have neuroprotective properties, which may make it a potential candidate for the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N,N,2,3-Tetramethyl-6-quinoxalinamine in lab experiments is its high purity and stability, which make it easy to work with. N,N,2,3-Tetramethyl-6-quinoxalinamine is also relatively inexpensive, which makes it a cost-effective option for researchers. However, one of the limitations of using N,N,2,3-Tetramethyl-6-quinoxalinamine is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in certain experimental conditions.
Direcciones Futuras
There are a number of future directions for research involving N,N,2,3-Tetramethyl-6-quinoxalinamine, including:
1. Further studies on the mechanism of action of N,N,2,3-Tetramethyl-6-quinoxalinamine, in order to better understand its effects on cells and tissues.
2. Development of new synthesis methods for N,N,2,3-Tetramethyl-6-quinoxalinamine, which may yield higher purity and better yields.
3. Exploration of the potential applications of N,N,2,3-Tetramethyl-6-quinoxalinamine in materials science, such as the synthesis of new organic materials.
4. Investigation of the potential use of N,N,2,3-Tetramethyl-6-quinoxalinamine as a neuroprotective agent, particularly in the treatment of neurodegenerative diseases.
5. Development of new formulations of N,N,2,3-Tetramethyl-6-quinoxalinamine for use in drug delivery systems, in order to improve its bioavailability and efficacy.
Conclusion
In conclusion, N,N,2,3-Tetramethyl-6-quinoxalinamine is a promising compound that has a wide range of potential applications in various fields of science. Its unique chemical properties make it a valuable tool for researchers, and its potential as an anticancer and neuroprotective agent make it a promising candidate for further study. Further research is needed to fully understand the mechanism of action of N,N,2,3-Tetramethyl-6-quinoxalinamine, and to explore its potential applications in materials science and drug delivery systems.
Métodos De Síntesis
N,N,2,3-Tetramethyl-6-quinoxalinamine can be synthesized through a number of different methods, including the reaction of 2,3-dimethylquinoxaline with dimethylamine in the presence of a catalyst. Another method involves the reaction of 2,3-dimethylquinoxaline with methylamine in the presence of a reducing agent. These methods have been shown to yield high purity N,N,2,3-Tetramethyl-6-quinoxalinamine with good yields.
Aplicaciones Científicas De Investigación
N,N,2,3-Tetramethyl-6-quinoxalinamine has been extensively studied for its potential applications in various fields of science, including biochemistry, pharmacology, and materials science. In biochemistry, N,N,2,3-Tetramethyl-6-quinoxalinamine has been shown to have antioxidant properties, which make it a potential candidate for use in the treatment of diseases such as Alzheimer's and Parkinson's. In pharmacology, N,N,2,3-Tetramethyl-6-quinoxalinamine has been shown to have potential as an anticancer agent, due to its ability to inhibit the growth of cancer cells. In materials science, N,N,2,3-Tetramethyl-6-quinoxalinamine has been used as a precursor for the synthesis of various organic materials, such as polymers and liquid crystals.
Propiedades
Número CAS |
109671-46-7 |
|---|---|
Nombre del producto |
N,N,2,3-Tetramethyl-6-quinoxalinamine |
Fórmula molecular |
C12H15N3 |
Peso molecular |
201.27 g/mol |
Nombre IUPAC |
N,N,2,3-tetramethylquinoxalin-6-amine |
InChI |
InChI=1S/C12H15N3/c1-8-9(2)14-12-7-10(15(3)4)5-6-11(12)13-8/h5-7H,1-4H3 |
Clave InChI |
UTCTZGFLUQMBFX-UHFFFAOYSA-N |
SMILES |
CC1=C(N=C2C=C(C=CC2=N1)N(C)C)C |
SMILES canónico |
CC1=C(N=C2C=C(C=CC2=N1)N(C)C)C |
Sinónimos |
6-Quinoxalinamine,N,N,2,3-tetramethyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



